(4-nitro-1H-imidazol-1-yl)acetic acid
Overview
Description
“(4-nitro-1H-imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C5H5N3O4 and a molecular weight of 171.11 . It is used for proteomics research .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Crystallography and Structural Analysis
- Imidazole-4-Acetic Acid–Picric Acid Complex : A study by In et al. (1997) elucidated the crystal structure of a complex formed between imidazole-4-acetic acid and picric acid, emphasizing the hydrogen-bonding ability of imidazole-4-acetic acid (In et al., 1997).
Organic Synthesis
- Synthesis of Derivatives : Mirzaei et al. (2008) reported on the oxidation of metronidazole leading to the synthesis of various derivatives of (4-nitro-1H-imidazol-1-yl)acetic acid, demonstrating its utility in creating novel compounds (Mirzaei et al., 2008).
Pharmacological Research
- YM872 - AMPA Receptor Antagonist : A study by Kohara et al. (1998) investigated the pharmacological properties of YM872, a compound related to imidazole-4-acetic acid, as a potent AMPA receptor antagonist (Kohara et al., 1998).
Materials Science
- Energetic Salts Synthesis : Joo et al. (2012) synthesized new energetic materials using nitroiminotetrazolate salts containing 2-(5-nitroiminotetrazol-1-yl)acetic acid, showcasing the compound's application in developing advanced materials (Joo et al., 2012).
Catalysis and Green Chemistry
- Organocatalyst for Synthesis : Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as an efficient, recyclable green bifunctional organocatalyst for the synthesis of certain compounds, highlighting its role in sustainable chemistry (Nazari et al., 2014).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(4-nitroimidazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUPTMRLPPKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361575 | |
Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-52-8 | |
Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4-nitro-1H-imidazol-1-yl)acetic acid in the development of new anti-tuberculosis drugs?
A: this compound serves as a key structural component in the synthesis of novel compounds being investigated for anti-tuberculosis activity []. This molecule contains the 4-nitroimidazole moiety, a recognized pharmacophore in several existing anti-infective agents. By incorporating this group into new hybrid molecules alongside other heterocycles like imidazole or thiadiazole, researchers aim to create compounds with enhanced efficacy against tuberculosis []. This approach aligns with the "double-drug" strategy, seeking to target multiple pathways in the bacteria simultaneously, potentially combating drug resistance.
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